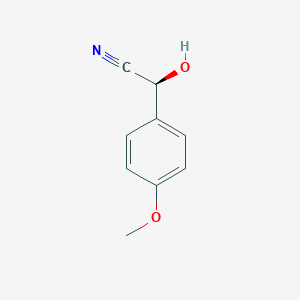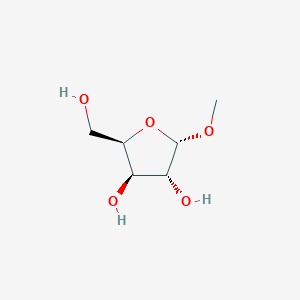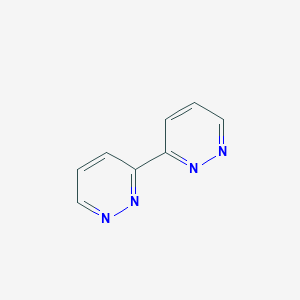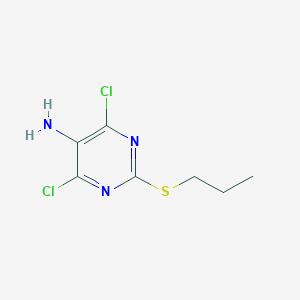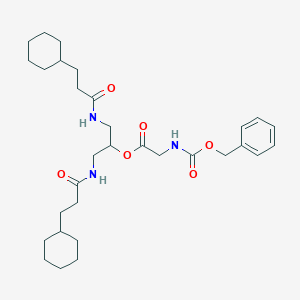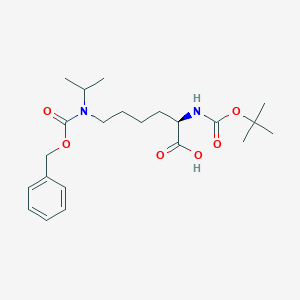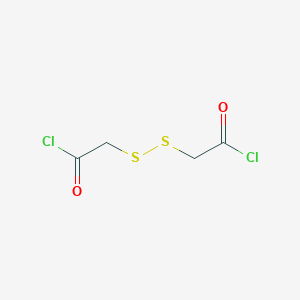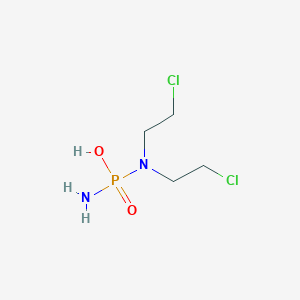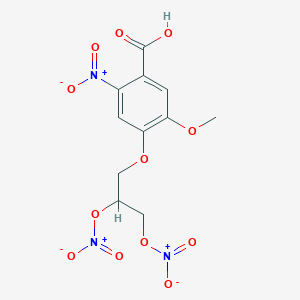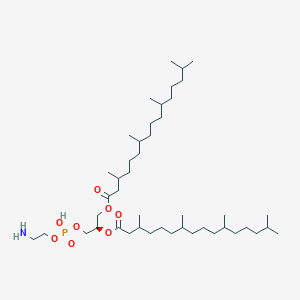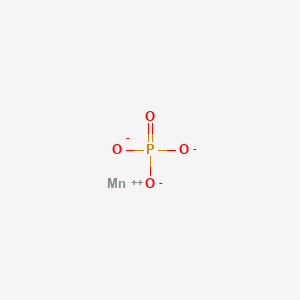
Phosphoric acid, manganese salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, manganese salt is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and environmental remediation. This compound is a commonly used reagent in organic synthesis, and its unique properties make it an attractive candidate for further investigation.
Mécanisme D'action
Phosphoric acid, manganese salt exerts its effects through various mechanisms, including the scavenging of reactive oxygen species and the inhibition of pro-inflammatory cytokines. These actions contribute to its potential therapeutic effects in various disease states.
Effets Biochimiques Et Physiologiques
Phosphoric acid, manganese salt has been shown to have various biochemical and physiological effects, including the modulation of gene expression and the regulation of cellular signaling pathways. These effects are thought to contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphoric acid, manganese salt has several advantages for use in laboratory experiments, including its stability and solubility in water. However, it also has some limitations, including its potential toxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the investigation of phosphoric acid, manganese salt. These include further studies on its potential therapeutic effects in various disease states, as well as its potential applications in environmental remediation and catalysis.
In conclusion, phosphoric acid, manganese salt is a compound with significant potential for various applications, including medicine and environmental remediation. Its unique properties and mechanisms of action make it an attractive candidate for further investigation, and future studies may reveal new therapeutic and practical applications for this compound.
Méthodes De Synthèse
Phosphoric acid, manganese salt can be synthesized through various methods, including the reaction of manganese oxide with phosphoric acid or the reaction of manganese carbonate with phosphoric acid. The resulting product is a white crystalline solid that is soluble in water.
Applications De Recherche Scientifique
Phosphoric acid, manganese salt has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
10124-54-6 |
|---|---|
Nom du produit |
Phosphoric acid, manganese salt |
Formule moléculaire |
MnO4P- |
Poids moléculaire |
149.909 g/mol |
Nom IUPAC |
manganese(2+);phosphate |
InChI |
InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-3 |
Clé InChI |
CPSYWNLKRDURMG-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Mn+2] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Mn+2] |
Autres numéros CAS |
10124-54-6 |
Description physique |
Liquid |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



